molecular formula C8H15NO3 B6252508 methyl 2-(tert-butylcarbamoyl)acetate CAS No. 76311-96-1

methyl 2-(tert-butylcarbamoyl)acetate

Cat. No. B6252508
CAS RN: 76311-96-1
M. Wt: 173.2
InChI Key:
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Description

Methyl 2-(tert-butylcarbamoyl)acetate is a chemical compound with the CAS Number: 76311-96-1 . It has a molecular weight of 173.21 and its IUPAC name is methyl 3-(tert-butylamino)-3-oxopropanoate . It is in liquid form .


Molecular Structure Analysis

The InChI code for methyl 2-(tert-butylcarbamoyl)acetate is 1S/C8H15NO3/c1-8(2,3)9-6(10)5-7(11)12-4/h5H2,1-4H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Methyl 2-(tert-butylcarbamoyl)acetate is a liquid at room temperature . It has a melting point of 52-53 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-(tert-butylcarbamoyl)acetate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Methyl acetate", "tert-Butyl isocyanate", "Sodium hydride", "Acetic anhydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Methyl acetate is reacted with tert-butyl isocyanate in the presence of sodium hydride to form methyl 2-(tert-butylcarbamoyl)acetate.", "Step 2: The resulting product is then treated with acetic anhydride and methanol to form the corresponding methyl ester.", "Step 3: The methyl ester is then purified by recrystallization from diethyl ether.", "Step 4: The purified methyl ester is hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is neutralized with sodium bicarbonate and extracted with diethyl ether.", "Step 6: The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield the final product, methyl 2-(tert-butylcarbamoyl)acetate." ] }

CAS RN

76311-96-1

Product Name

methyl 2-(tert-butylcarbamoyl)acetate

Molecular Formula

C8H15NO3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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